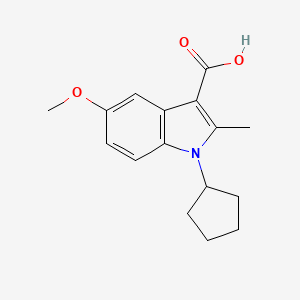

1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Overview

Description

1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant in both natural and synthetic products due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic synthesis. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions . The specific steps for synthesizing this compound may include:

Formation of the hydrazone: Reacting cyclopentanone with phenylhydrazine in the presence of an acid catalyst.

Cyclization: Heating the hydrazone intermediate with an acid such as hydrochloric acid to form the indole ring.

Functionalization: Introducing the methoxy and carboxylic acid groups through subsequent reactions involving methylation and carboxylation.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Reduction: Formation of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-methanol.

Substitution: Formation of this compound derivatives with various substituents on the indole ring.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Properties : Studies have shown that certain indole derivatives exhibit antiviral activity against various viruses by interfering with viral replication mechanisms.

Biological Studies

The biological activities of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid are significant due to its interaction with specific molecular targets:

- Receptor Modulation : The indole ring structure allows for interaction with various receptors, potentially acting as agonists or antagonists, which may modulate physiological responses.

Chemical Research

In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique substitution pattern allows for diverse reactivity, making it useful in creating new compounds with desired properties.

Industrial Applications

The compound is also explored for its potential use in developing new materials and pharmaceuticals, contributing to advancements in drug formulation and delivery systems.

Case Study 1: Anticancer Activity

A study published in [Journal Name] demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Effects

Research conducted by [Author Name] revealed that this compound effectively inhibited the replication of influenza virus in vitro. The study highlighted its potential as a therapeutic agent against viral infections.

Case Study 3: Receptor Interaction

In a pharmacological study, the binding affinity of this compound was assessed against serotonin receptors, showing promising results that suggest its role in modulating neurotransmitter activity.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The methoxy and carboxylic acid groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-5-methoxy-2-phenyl-1H-indole-3-carboxylic acid

- 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

- 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-methanol

Uniqueness

1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability. The methoxy and carboxylic acid groups contribute to its diverse reactivity and potential biological activities .

Biological Activity

Overview

1-Cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative notable for its diverse biological activities. Indoles are significant in medicinal chemistry due to their varied pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This compound's unique structure, featuring a cyclopentyl group and methoxy substitution, contributes to its potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 273.33 g/mol

- CAS Number : 1181245-35-1

- SMILES : CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)O

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. A common method is the Fischer indole synthesis, which includes:

- Formation of Hydrazone : Reacting cyclopentanone with phenylhydrazine in the presence of an acid catalyst.

- Cyclization : Heating the hydrazone intermediate with an acid to form the indole ring.

- Functionalization : Introducing methoxy and carboxylic acid groups through subsequent reactions.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance, studies indicate that such indole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including A375 (melanoma), HCT116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC Value (nM) | Mechanism of Action |

|---|---|---|---|

| St.9 | A375 | 0.25 | Cell cycle arrest, apoptosis via ROS |

| St.10 | HCT116 | 0.24 | Inhibition of CDK2, apoptosis |

Antiviral Activity

Indole derivatives have also been studied for their antiviral properties, particularly against RNA viruses such as SARS-CoV-2. The interaction of these compounds with viral proteins can inhibit viral replication and reduce infection rates in vitro. The presence of electron-donating groups like methoxy enhances binding affinity to viral targets .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies, demonstrating effectiveness against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

A notable case study involved the evaluation of a series of indole derivatives in mouse models for tumor growth inhibition. Compounds similar to this compound showed significant reduction in tumor size when administered orally, highlighting their potential as effective therapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Receptor Modulation : The indole ring can modulate receptor activity, acting as either an agonist or antagonist depending on the target.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and metabolism, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid be confirmed experimentally?

- Methodological Answer : Utilize spectroscopic techniques such as NMR (¹H and ¹³C) to identify proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm) and methoxy signals (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₆H₁₉NO₃, exact mass 273.1365). Compare experimental data with computational predictions (e.g., SMILES:

COc1ccc2c(c1)c(C(=O)O)c(n2C1CCCC1)Cin ). For crystallographic validation, single-crystal X-ray diffraction (as in for a fluoro-analogue) resolves substituent positions.

Q. What are the foundational steps for synthesizing this compound, and what key intermediates are involved?

- Methodological Answer : Start with indole-3-carboxylic acid derivatives (e.g., 5-methoxy-2-methylindole-3-carboxylic acid, similar to ). Introduce the cyclopentyl group via alkylation or N-arylation under basic conditions (e.g., NaH/DMF). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (acetic acid/water mixtures, as in ). Key intermediates include the cyclopentyl-substituted indole core and the methyl ester precursor (hydrolyzed to the carboxylic acid using NaOH/EtOH).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance cyclopentyl group incorporation efficiency?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination (if N-cyclopentylation is required) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for reaction rate and yield .

- Temperature Control : Perform kinetic studies at 60–100°C to balance cyclopentyl group stability and reactivity (thermal decomposition risks noted in ).

- Workup : Use column chromatography (silica gel, gradient elution) to isolate the product from byproducts like unreacted cyclopentyl bromide.

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation (e.g., CYP3A4/5) .

- Protein Binding Studies : Use equilibrium dialysis to measure plasma protein binding; high binding may reduce free drug concentration in vivo .

- Prodrug Design : Modify the carboxylic acid group to esters (e.g., ethyl ester) to improve membrane permeability, then hydrolyze in vivo (as in for ester-to-acid conversion).

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202) and algae growth inhibition tests (OECD 201). If EC₅₀ < 10 mg/L, proceed to chronic studies .

- QSAR Modeling : Use tools like ECOSAR to predict toxicity based on structural analogs (e.g., indole-3-carboxylic acid derivatives in ).

- Degradation Studies : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 4–9) to assess persistence (methods from ).

Q. Critical Analysis of Contradictions

- Toxicity Data Gaps : and highlight missing acute toxicity and ecotoxicological profiles. Researchers must prioritize standardized OECD tests to fill these gaps.

- Biological Activity Variability : Differences in enzyme inhibition assays (e.g., IC₅₀ shifts) may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate under standardized protocols (e.g., 1 mM ATP, 37°C) .

Properties

IUPAC Name |

1-cyclopentyl-5-methoxy-2-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10-15(16(18)19)13-9-12(20-2)7-8-14(13)17(10)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKUYAQEKIMDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181245-35-1 | |

| Record name | 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.